molecular formula C6H5ClO4S B1618891 5-Chloro-2-hydroxybenzenesulfonic acid CAS No. 2051-65-2

5-Chloro-2-hydroxybenzenesulfonic acid

Cat. No.: B1618891
CAS No.: 2051-65-2
M. Wt: 208.62 g/mol
InChI Key: ASFYHTGWWLFSDZ-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxybenzenesulfonic acid is an organic compound with the molecular formula C6H5ClO4S It is a chlorinated derivative of benzenesulfonic acid, featuring both a hydroxyl group and a sulfonic acid group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-2-hydroxybenzenesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of 5-chloro-2-hydroxybenzene (also known as 5-chlororesorcinol) using sulfuric acid. The reaction typically proceeds under controlled temperatures to ensure the selective formation of the sulfonic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and specific reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxybenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Various reduced forms of the compound.

    Substitution: Substituted benzenesulfonic acid derivatives.

Scientific Research Applications

5-Chloro-2-hydroxybenzenesulfonic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound can be used in biochemical assays and as a reagent in various biological experiments.

    Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxybenzenesulfonic acid involves its interaction with specific molecular targets. The hydroxyl and sulfonic acid groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their activity. The chlorine atom can also participate in halogen bonding, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzenesulfonic acid: Lacks the chlorine atom, resulting in different chemical properties.

    4-Chloro-2-hydroxybenzenesulfonic acid: The chlorine atom is positioned differently, affecting its reactivity.

    5-Chloro-2-hydroxybenzoic acid: Contains a carboxylic acid group instead of a sulfonic acid group.

Uniqueness

5-Chloro-2-hydroxybenzenesulfonic acid is unique due to the presence of both a hydroxyl group and a sulfonic acid group on the benzene ring, along with a chlorine atom. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

IUPAC Name

5-chloro-2-hydroxybenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO4S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3,8H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFYHTGWWLFSDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333694
Record name 5-chloro-2-hydroxybenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2051-65-2
Record name 5-chloro-2-hydroxybenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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